11-nitroso-10H-indeno[1,2-b]quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives involves innovative strategies to generate structurally complex and functionally diverse compounds. One approach includes exploiting a three-component coupling strategy under microwave irradiation, leading to the generation of 11H-indeno[1,2-b]quinoxaline derivatives in good yields (Azizian et al., 2005). Additionally, a green and organo-catalyzed method for synthesizing these derivatives using mandelic acid as a catalyst at room temperature has been developed, emphasizing the mild reaction conditions and the use of non-toxic solvents (Sharma et al., 2021).
Molecular Structure Analysis
The molecular structure of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives showcases interesting features such as Z,E-isomerism, investigated through DFT calculations. These studies provide insight into the electronic and spatial configuration of the molecules, highlighting their potential bioavailability and pharmaceutical applications (Kovrizhina et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives include palladium-catalyzed three-component reactions, facilitating the synthesis of diverse compounds. Such methodologies underscore the compound's versatility in organic synthesis and its ability to undergo functional transformations (Pan et al., 2012). Moreover, reactions with azomethine ylides demonstrate regio- and stereo-selectivity, leading to the formation of novel spiro compounds, indicating a wide range of potential applications (Kutyashev et al., 2019).
Physical Properties Analysis
While specific studies detailing the physical properties of 11-nitroso-10H-indeno[1,2-b]quinoxaline are scarce, general characteristics of similar compounds suggest that these derivatives exhibit notable stability, solubility, and crystalline behaviors conducive to further chemical manipulation and study.
Chemical Properties Analysis
The chemical properties of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives are defined by their reactivity, including the ability to participate in cycloaddition reactions and engage in interactions leading to the synthesis of spiro and fused ring systems. These properties are instrumental in the exploration of new medicinal agents and materials with specific functions (Velikorodov et al., 2015).
Scientific Research Applications
Synthesis and Derivatives
- 11H-Indeno[1,2-b]quinoxalines are useful in organic synthesis and have potential pharmaceutical applications. The synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones from ninhydrin and various 1,2-phenylenediamines using montmorillonite K10 under microwave irradiation produces derivatives like 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxalines in good yields (Azizian et al., 2005).
Potential Therapeutic Applications
- A specific compound, 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone, shows high bioavailability and potential for treating neuroinflammation and ischemia–reperfusion injury (Kovrizhina et al., 2021).
Green Chemistry Approaches
- The synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones and related derivatives using mandelic acid as an organo-catalyst at room temperature aligns with green chemistry principles, offering metal-free, non-toxic, and mild conditions (Sharma et al., 2021).
Biological Studies
- Quinoxaline-based organometallic Re(I) carbonyls derived from 11H-indeno[1,2-b]quinoxaline show significant DNA interaction, anticancer, antibacterial activities, and effects on ROS and lipid peroxidation (Varma et al., 2021).
Anticancer Agents
- Indeno[1,2-b]quinoxaline derivatives exhibit antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents. These compounds have been shown to induce cell cycle arrest and promote cell death through various mechanisms (Tseng et al., 2016).
Chemical Reactions and Functionalization
- Indeno[1,2-b]quinoxaline derivatives have been explored for various chemical reactions, including cycloadditions and functionalizations, to produce diverse molecular structures (Kutyashev et al., 2019).
Nanotechnology Applications
- Derivatives of N1-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzene-1,4-diamine have been synthesized and attached to carboxylated multi-wall nanotubes, showcasing applications in nanotechnology (Azizian et al., 2013).
Antibacterial and Antifungal Agents
- Synthesized indeno[1,2-b]quinoxaline derivatives have shown promising antimicrobial properties, suggesting their use as antibacterial and antifungal agents (Abdelsalaam & El-Samahy, 2020).
properties
IUPAC Name |
11-nitroso-10H-indeno[1,2-b]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYIWCNPSZNNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11H-indeno[1,2-b]quinoxalin-11-one oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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